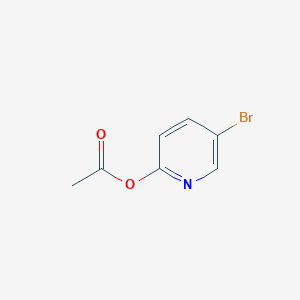

5-Bromo-2-pyridinyl Acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

(5-bromopyridin-2-yl) acetate |

InChI |

InChI=1S/C7H6BrNO2/c1-5(10)11-7-3-2-6(8)4-9-7/h2-4H,1H3 |

InChI Key |

UKUBLBBFDGKHJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=NC=C(C=C1)Br |

Origin of Product |

United States |

An In-Depth Technical Guide to 5-Bromo-2-pyridinyl Acetate: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-pyridinyl acetate, also known as 5-bromo-2-acetoxypyridine, is a pivotal halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its strategic combination of a reactive bromine atom and a labile acetate group on a pyridine scaffold makes it an invaluable intermediate for constructing complex molecular architectures. Particularly in the realms of medicinal chemistry and materials science, this compound provides a gateway to novel nitrogen-containing heterocyclic compounds. The bromine atom acts as a handle for sophisticated carbon-carbon and carbon-heteroatom bond formations via cross-coupling reactions, while the acetate group can be readily hydrolyzed to unmask a hydroxyl functionality, offering an additional point for diversification. This guide offers a comprehensive analysis of its molecular structure, a detailed protocol for its synthesis, and an exploration of its synthetic utility, grounded in established chemical principles.

Section 1: Compound Identification and Physicochemical Properties

While 5-Bromo-2-pyridinyl acetate is a crucial synthetic intermediate, it is often prepared in situ or used immediately after synthesis from its precursor, 5-bromo-2-hydroxypyridine. For the purpose of this guide, we will refer to it by its IUPAC name and provide its key identifiers and predicted properties.

| Property | Value | Source |

| IUPAC Name | 5-bromopyridin-2-yl acetate | - |

| Synonyms | 5-bromo-2-acetoxypyridine | - |

| CAS Number | 1747-05-3 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | - |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | - |

Section 2: Molecular Structure and Spectroscopic Analysis

The molecular structure of 5-Bromo-2-pyridinyl acetate is characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an acetate ester.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature influences the reactivity of its substituents.

-

Bromo Group: The bromine atom at the 5-position is a key functional handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which is the primary application of this intermediate.

-

Acetate Group: The acetate group at the 2-position serves as a protecting group for the corresponding 2-hydroxypyridine. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers, which can complicate certain reactions. The acetate locks the oxygen in the enol form, preventing tautomerization and allowing for selective reactions at other positions of the ring.

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. The methyl protons of the acetate group will appear as a singlet in the upfield region, typically around δ 2.2-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the acetate group (the carbonyl and the methyl carbon). The carbon bearing the bromine atom (C5) will be influenced by the heavy atom effect.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Section 3: Synthesis of 5-Bromo-2-pyridinyl Acetate

The most direct and common method for the preparation of 5-Bromo-2-pyridinyl acetate is the O-acetylation of commercially available 5-bromo-2-hydroxypyridine using acetic anhydride.

Experimental Protocol: O-Acetylation

This protocol describes a standard procedure for the acetylation of a hydroxyl group on a pyridine ring.[3]

Materials:

-

5-bromo-2-hydroxypyridine (1.0 equiv.)

-

Acetic anhydride (Ac₂O) (1.5 equiv.)

-

Dry pyridine (as solvent)

-

Dry methanol (for quenching)

-

Toluene

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-bromo-2-hydroxypyridine (1.0 equiv.) in dry pyridine (3-5 mL per mmol of substrate).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equiv.) dropwise.

-

Causality Explanation: Pyridine serves as both the solvent and a basic catalyst. It activates the acetic anhydride and neutralizes the acetic acid byproduct formed during the reaction. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of dry methanol at 0 °C to consume any excess acetic anhydride.

-

Workup and Extraction:

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with DCM or EtOAc and wash sequentially with 1 M HCl (to remove any remaining pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

-

Self-Validation: Each washing step is crucial to remove impurities. The acid wash removes the basic pyridine, and the bicarbonate wash removes acidic impurities, ensuring a cleaner crude product.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Workflow Visualization

Caption: Synthesis and Purification Workflow for 5-Bromo-2-pyridinyl Acetate.

Section 4: Chemical Reactivity and Synthetic Applications

The primary synthetic utility of 5-Bromo-2-pyridinyl acetate is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6] In the context of 5-Bromo-2-pyridinyl acetate, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the 5-position of the pyridine ring.

General Reaction Scheme: Arylboronic acid + 5-Bromo-2-pyridinyl acetate --(Pd catalyst, Base)--> 5-Aryl-2-pyridinyl acetate

Key Components and Their Rationale:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands. The choice of ligand is critical and can influence reaction efficiency.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[6]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used. Water is necessary for dissolving the inorganic base and plays a role in the catalytic cycle.

Catalytic Cycle Visualization

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Section 5: Applications in Drug Discovery and Materials Science

The 5-aryl-2-acetoxypyridine scaffold, readily accessible from 5-Bromo-2-pyridinyl acetate, is a privileged structure in medicinal chemistry. The subsequent hydrolysis of the acetate group reveals a 2-hydroxypyridine moiety, which can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[7] These structures are found in a wide array of pharmacologically active agents, including kinase inhibitors, antivirals, and CNS-targeting drugs.

In materials science, functionalized pyridines are used in the synthesis of organic light-emitting diodes (OLEDs), polymers with specific electronic properties, and as ligands in coordination chemistry.[8] The ability to systematically modify the pyridine core through reactions like the Suzuki coupling makes 5-Bromo-2-pyridinyl acetate a valuable starting material for creating novel functional materials.

Conclusion

5-Bromo-2-pyridinyl acetate stands out as a highly strategic and versatile intermediate in organic synthesis. Its utility is rooted in the orthogonal reactivity of its two key functional groups: the bromine atom, which enables a diverse range of cross-coupling reactions, and the acetate group, which serves as a stable protecting group for the 2-hydroxy functionality. This guide has provided a detailed overview of its structure, a reliable protocol for its synthesis, and an in-depth look at its most significant application in the Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery and materials science, a thorough understanding of the chemistry of 5-Bromo-2-pyridinyl acetate opens up a vast landscape for the design and synthesis of novel, high-value molecules.

References

- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Pipzine Chemicals. (n.d.). 5-Acetyl-2-bromopyridine. Retrieved February 5, 2026, from [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 5-Acetyl-2-bromopyridine. Retrieved February 5, 2026, from [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

-

Beránek, J., & Pískala, A. (1979). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Collection of Czechoslovak Chemical Communications, 44(10), 3145-3153. Available at: [Link]

-

ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

-

IonSource. (2007). Acetylation of Peptides and Proteins. Retrieved February 5, 2026, from [Link]

-

Unilong. (n.d.). 2-Amino-6-methoxybenzothiazole CAS No.: 1747-60-0. Retrieved February 5, 2026, from [Link]

-

Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. Available at: [Link]

-

Mondal, S., et al. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available at: [Link]

Sources

- 1. 1747-60-0|2-Amino-6-methoxybenzothiazole|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-pyridineacetic acid, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Acetyl-2-bromopyridine Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Bromo-2-pyridinyl Acetate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. 5-Bromo-2-pyridinyl acetate is a heterocyclic compound of interest in medicinal chemistry, and understanding its solubility profile in a range of organic solvents is paramount for its effective utilization. This in-depth technical guide provides a comprehensive framework for determining and understanding the solubility of 5-Bromo-2-pyridinyl acetate. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide, written from the perspective of a Senior Application Scientist, offers a robust experimental protocol, discusses the underlying principles of solubility, and provides insights into predicting its behavior in various solvent systems based on the known properties of structurally similar molecules.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences and organic synthesis, solubility is not merely a physical constant but a cornerstone of process development and product efficacy. For a compound like 5-Bromo-2-pyridinyl acetate, which serves as a potential building block in the synthesis of more complex molecules, its solubility dictates the choice of reaction media, influences reaction kinetics, and is a key factor in purification techniques such as recrystallization. In the context of drug development, the solubility of a compound directly impacts its dissolution rate and, consequently, its absorption and bioavailability. Therefore, a thorough understanding and a reliable method for determining the solubility of 5-Bromo-2-pyridinyl acetate are indispensable for any researcher working with this molecule.

Predicted Solubility Profile of 5-Bromo-2-pyridinyl Acetate

In the absence of direct experimental data for 5-Bromo-2-pyridinyl acetate, we can infer its likely solubility characteristics by examining structurally analogous compounds.

-

Polarity and Functional Groups: 5-Bromo-2-pyridinyl acetate possesses a pyridine ring, which is a basic heterocyclic aromatic amine, an ester group, and a bromine atom. The pyridine nitrogen and the ester carbonyl group introduce polarity and the capacity for hydrogen bonding, while the brominated aromatic ring contributes to its lipophilicity.

-

Inferences from Related Compounds:

-

5-Bromo-2-pyridinecarboxaldehyde is reported to be soluble in methanol.

-

Ethyl 5-bromo-2-pyridinecarboxylate , an ester with a similar core structure, exhibits good solubility in ethanol, ether, and dichloromethane[1].

-

5-Bromo-2-pyridineacetonitrile is described as being soluble in polar organic solvents[2].

-

Based on these observations, it is reasonable to predict that 5-Bromo-2-pyridinyl acetate will exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, as well as in polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents like toluene or hexane is expected to be lower. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent and is likely to be a very effective solvent for this compound[3].

Experimental Determination of Solubility: A Self-Validating Protocol

The most reliable way to ascertain the solubility of 5-Bromo-2-pyridinyl acetate is through experimental measurement. The following section details a robust and self-validating protocol based on the equilibrium solubility method.

Principle of the Equilibrium Solubility Method

The equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-Bromo-2-pyridinyl acetate.

Caption: Experimental workflow for determining the equilibrium solubility of 5-Bromo-2-pyridinyl Acetate.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

5-Bromo-2-pyridinyl Acetate (of known purity)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 5-Bromo-2-pyridinyl acetate that is in excess of its expected solubility and add it to a series of vials.

-

Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 48 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a syringe filter that is compatible with the organic solvent. This step is crucial to avoid the transfer of solid particles into the analytical sample.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method. HPLC with UV detection is a common and reliable technique for such analyses.

-

HPLC Method Development: A reverse-phase C18 column is often a good starting point. The mobile phase could be a mixture of acetonitrile or methanol and water, with a suitable buffer if necessary. The detection wavelength should be set at the λmax of 5-Bromo-2-pyridinyl acetate.

-

-

Prepare a calibration curve using standard solutions of 5-Bromo-2-pyridinyl acetate of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating their responses on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 5-Bromo-2-pyridinyl acetate in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data of 5-Bromo-2-pyridinyl Acetate at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Acetone | 21 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 47 | [Experimental Value] | [Calculated Value] |

Interpreting the Results:

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be understood in terms of intermolecular forces:

-

Polar Solvents: Solvents with high dielectric constants, such as DMSO, acetonitrile, and ethanol, are effective at solvating polar molecules like 5-Bromo-2-pyridinyl acetate. The lone pair of electrons on the pyridine nitrogen and the polar carbonyl group of the ester can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

-

Aprotic vs. Protic Solvents: The ability of protic solvents (e.g., ethanol) to act as hydrogen bond donors can enhance the solubility of compounds with hydrogen bond accepting sites.

-

Non-Polar Solvents: In non-polar solvents like toluene, the dominant intermolecular forces are van der Waals forces. The energy required to break the solute-solute and solvent-solvent interactions may not be sufficiently compensated by the formation of weak solute-solvent interactions, leading to lower solubility.

A logical relationship diagram can help visualize these influencing factors.

Caption: Factors influencing the solubility of 5-Bromo-2-pyridinyl Acetate.

Conclusion and Field-Proven Insights

As a Senior Application Scientist, the key takeaway is that while predictive assessments are valuable for initial solvent screening, empirical determination of solubility is non-negotiable for robust process development and formulation design. The provided protocol is a self-validating system; the consistency of solubility measurements over time is a built-in check for having reached equilibrium.

For researchers in drug development, this data is crucial for selecting appropriate solvents for preclinical formulations, such as those for in vitro and in vivo testing. For synthetic chemists, this information guides the choice of solvents for reaction, work-up, and, critically, for purification by recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is an ideal candidate for recrystallization.

The systematic approach outlined in this guide empowers researchers to generate reliable and reproducible solubility data for 5-Bromo-2-pyridinyl acetate, thereby facilitating its seamless integration into the drug discovery and development pipeline.

References

-

Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities | ACS Omega. [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google P

-

Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. [Link]

Sources

The Strategic Application of 5-Bromo-2-pyridinyl Acetate as a Prodrug Scaffold in Drug Discovery: A Technical Guide

Foreword: The Imperative for Prodrug Strategies in Modern Drug Development

In the intricate landscape of drug discovery, the identification of a pharmacologically active molecule is merely the initial milestone. The subsequent, and often more challenging, journey involves optimizing the molecule's physicochemical and pharmacokinetic properties to ensure its safe and effective delivery to the target site within the human body. Many promising drug candidates, particularly those containing phenolic hydroxyl groups, falter during development due to poor solubility, extensive first-pass metabolism, or inadequate membrane permeability.[1][2] Prodrug design offers a potent and versatile strategy to overcome these hurdles. By transiently modifying the active pharmaceutical ingredient (API), we can create a bioreversible derivative—a prodrug—that enhances its delivery profile and therapeutic efficacy. This guide provides an in-depth technical exploration of a specific, yet illustrative, prodrug scaffold: 5-Bromo-2-pyridinyl Acetate. We will delve into the rationale behind its design, the enzymatic machinery governing its activation, and the practical methodologies for its synthesis and evaluation.

The Rationale for Employing an Acetate Prodrug Strategy for Phenolic Drugs

Phenolic moieties are common in a wide array of therapeutic agents. However, the hydroxyl group, while often crucial for pharmacological activity, is a prime target for phase II metabolism, leading to rapid inactivation and excretion.[1] The 5-Bromo-2-pyridinyl Acetate scaffold is designed to temporarily mask this phenolic hydroxyl group, thereby:

-

Increasing Lipophilicity: The acetate ester is significantly more lipophilic than the parent phenol, which can enhance membrane permeability and improve oral absorption.

-

Protecting Against First-Pass Metabolism: By masking the hydroxyl group, the prodrug can bypass the initial, extensive metabolism in the gut wall and liver, allowing a greater concentration of the active drug to reach systemic circulation.[1]

-

Improving Aqueous Solubility (in some contexts): While the acetate ester itself is more lipophilic, the pyridinyl moiety introduces a basic nitrogen atom that can be protonated at physiological pH, potentially improving the solubility of the prodrug in the gastrointestinal tract.

The "5-bromo" substitution on the pyridinyl ring is a deliberate design choice. The electron-withdrawing nature of the bromine atom can influence the electronics of the ester bond, potentially modulating its susceptibility to enzymatic cleavage. Furthermore, the bromine atom provides a useful handle for analytical detection and characterization.

The Enzymatic Heart of the Matter: Carboxylesterase-Mediated Activation

The efficacy of a prodrug strategy hinges on its efficient and predictable conversion back to the active parent drug in vivo. For ester-based prodrugs like 5-Bromo-2-pyridinyl Acetate, this bioactivation is primarily mediated by a class of ubiquitous enzymes known as carboxylesterases (CEs).[3][4]

Key Carboxylesterases in Humans

Two major carboxylesterases are responsible for the hydrolysis of most ester-containing drugs in humans:

-

Human Carboxylesterase 1 (hCE1): Predominantly found in the liver, hCE1 plays a crucial role in the metabolism of a wide range of xenobiotics.[4][5]

-

Human Carboxylesterase 2 (hCE2): Primarily expressed in the small intestine, hCE2 is a key player in the pre-systemic metabolism of orally administered ester prodrugs.[4]

The differential expression of these enzymes allows for some degree of tissue-specific prodrug activation.

The Catalytic Mechanism of Hydrolysis

Carboxylesterases are serine hydrolases that employ a catalytic triad of serine, histidine, and glutamate residues in their active site to facilitate the hydrolysis of the ester bond.[6] The reaction proceeds via a two-step mechanism:

-

Acylation: The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses, releasing the alcohol (the parent drug in our case) and forming an acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid (in this case, 5-bromo-2-pyridinol and acetic acid).

The following diagram illustrates the general mechanism of carboxylesterase-mediated hydrolysis of an ester prodrug.

Caption: Generalized workflow of carboxylesterase-mediated prodrug activation.

Synthesis and Characterization: A Practical Approach

The synthesis of a 5-Bromo-2-pyridinyl Acetate prodrug from a phenolic parent drug is a straightforward acylation reaction. The following protocol provides a general methodology.

Experimental Protocol: Synthesis of a Phenolic Prodrug

Materials:

-

Phenolic parent drug

-

5-Bromo-2-pyridinyl acetate (or 5-bromo-2-acetylpyridine)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the phenolic parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add TEA or DIPEA (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a catalytic amount of DMAP.

-

In a separate flask, dissolve 5-Bromo-2-pyridinyl acetate (1.2 equivalents) in anhydrous DCM.

-

Add the 5-Bromo-2-pyridinyl acetate solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired prodrug.

Note: This is a general procedure and may require optimization for specific parent drugs.

Characterization of the Prodrug

The identity and purity of the synthesized prodrug should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Evaluating Prodrug Performance: In Vitro and In Vivo Studies

A critical aspect of prodrug development is the characterization of its stability and conversion kinetics.

In Vitro Stability and Hydrolysis Studies

Protocol: Hydrolysis in Simulated Fluids and Plasma

-

Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., DMSO).

-

Incubate the prodrug at a final concentration of 1-10 µM in:

-

Simulated Gastric Fluid (SGF, pH 1.2)

-

Simulated Intestinal Fluid (SIF, pH 6.8)

-

Human plasma

-

Phosphate buffer at various pH values (e.g., 5.0, 7.4, 9.0)

-

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the appearance of the parent drug.

-

Calculate the half-life (t½) of the prodrug in each medium.

The following diagram outlines the workflow for in vitro hydrolysis studies.

Caption: Workflow for in vitro evaluation of prodrug stability and hydrolysis.

Pharmacokinetic Evaluation

In vivo studies in animal models (e.g., rats, dogs) are essential to determine the pharmacokinetic profile of the prodrug and the liberated parent drug.

Typical Pharmacokinetic Study Design:

-

Administer the prodrug and the parent drug (in separate groups) via the intended clinical route (e.g., oral gavage).

-

Collect blood samples at various time points post-administration.

-

Process the blood to obtain plasma.

-

Extract the prodrug and parent drug from the plasma.

-

Quantify the concentrations of both compounds using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters.

The following table illustrates the expected improvement in pharmacokinetic parameters for a phenolic drug when administered as a 5-Bromo-2-pyridinyl Acetate prodrug compared to the parent drug alone.

| Parameter | Parent Drug (Oral) | Prodrug (Oral) | Expected Improvement |

| Cmax (ng/mL) | Low | High | Increased peak plasma concentration |

| Tmax (h) | Variable | Consistent | More predictable time to peak concentration |

| AUC (ng·h/mL) | Low | High | Increased overall drug exposure |

| Bioavailability (%) | Poor (<10%) | Moderate to High (>40%) | Significant enhancement in oral bioavailability |

Safety Considerations: The Fate of the Leaving Group

A crucial aspect of prodrug design is the toxicological profile of the promoiety that is cleaved from the parent drug. In this case, the leaving group is 5-bromo-2-pyridinol. While specific toxicological data for this exact compound is limited, data on related brominated aromatic compounds and pyridine derivatives should be considered.[7][8] Pyridine itself can cause liver damage, neurological effects, and irritation at high doses.[9][10] Therefore, it is imperative to conduct thorough toxicological assessments of the 5-bromo-2-pyridinol leaving group to ensure its safety at the concentrations that would be generated in vivo following therapeutic dosing of the prodrug.

Conclusion: A Scaffold with Potential

The 5-Bromo-2-pyridinyl Acetate scaffold represents a rational and synthetically accessible approach for the prodrug derivatization of phenolic drugs. By leveraging the well-understood principles of enzymatic hydrolysis by carboxylesterases, this strategy has the potential to significantly improve the oral bioavailability and overall pharmacokinetic profile of promising drug candidates that would otherwise fail due to poor drug-like properties. As with any prodrug approach, careful evaluation of the conversion kinetics and the safety of the leaving group are paramount to successful clinical translation. This guide provides a foundational framework for researchers and drug development professionals to explore the utility of this and similar pyridinyl ester scaffolds in their quest for novel and effective therapeutics.

References

- Imai, T. (2009). Carboxylesterase inhibitors: an update.

- Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.

- Hatfield, M. J., & Potter, P. M. (2011). Human carboxylesterases: a comprehensive review. Current drug metabolism, 12(7), 643-651.

- Satoh, T., & Hosokawa, M. (2006). Carboxylesterases: general detoxifying enzymes. Chemico-biological interactions, 162(2), 101-110.

- Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs of alcohols and phenols. In Prodrugs (pp. 33-65). Springer, New York, NY.

- Huttunen, K. M., & Rautio, J. (2011). Bioreversible derivatives of phenol. 1. The role of human serum albumin as related to the stability and binding properties of carbonate esters with fatty acid-like structures in aqueous solution and biological media. Molecules, 16(11), 9604-9622.

- Pavlíková, L., & Vasková, J. (2011). Prodrug design of phenolic drugs. Ceska a Slovenska farmacie: casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 60(5), 203-209.

- Kumar, R., & Kumar, S. (2015). Synthesis of aryl esters by activation of carboxylic acids using phosphonitrilic chloride. Indo American Journal of Pharmaceutical Research, 5(6), 2533-2538.

- Raina, A., Sikka, H. C., & Gupta, P. K. (1983). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Indian journal of experimental biology, 21(1), 43-46.

- Bozhinova, P. D., Tsenov, S. D., Svilenov, H. L., Todorov, I. T., Kalfin, R. E., & Pajpanova, T. H. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031.

- Wang, Z., Zhao, Y., & Zhang, Y. (2018). A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers. Scientific reports, 8(1), 1-8.

- Bozhinova, P. D., Tsenov, S. D., Svilenov, H. L., Todorov, I. T., Kalfin, R. E., & Pajpanova, T. H. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service.

- Jørgensen, F. S., & Pedersen, J. N. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. Molecules, 12(10), 2396-2413.

- Schmalzbauer, B., Wernbacher, M., Deutsch, C., Le, V. P., Winkler, A., & Pöthig, A. (2026). Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. Journal of the American Chemical Society.

- Kumar, N., & Goel, N. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.

- Szabó, D. T., & Dési, I. (1999). Toxicology of selected brominated aromatic compounds. Central European Journal of Public Health, 7(4), 188-192.

- Jørgensen, F. S., & Pedersen, J. N. (2025). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions.

- Shinde, S. S., & Shinde, S. V. (2020).

- Pernet, R., N'Guyen, T., Michelet, J. F., & Bernard, D. (2021). A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. International journal of cosmetic science, 43, S33-S42.

- Hussain, A., & Shefter, E. (1988). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of pharmaceutical sciences, 77(4), 309-311.

- Jørgensen, F. S., & Pedersen, J. N. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. PubMed.

- Chen, J., Namila, E., Bai, C., Baiyin, M., Agula, B., & Bao, Y. S. (2018). Transesterification of (hetero) aryl esters with phenols by an Earth-abundant metal catalyst. Green Chemistry, 20(15), 3469-3474.

- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.

- Zaman, U. (2024). The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. Journal of Pharmaceutical Drug Delivery Research, 13(1), 1-2.

- González-Bello, C., & Castedo, L. (2008). Aryl esters and alkyl or benzyl aryl ethers are useful precursors for phenols. Science of Synthesis, 31a, 225-260.

- Schepers, E., De Vocht, F., & Van de Voorde, W. (2010). Improving the ex vivo stability of drug ester compounds in rat and dog serum: inhibition of the specific esterases and implications on their identity. Journal of pharmaceutical and biomedical analysis, 51(5), 1112-1118.

- Ross, M. K., & Borazjani, A. (2007). Enzymatic activity of human carboxylesterases. Current protocols in toxicology, Chapter 4, Unit 4.24.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicology of selected brominated aromatic compounds [roczniki.pzh.gov.pl]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Toxicological effects of intravenous administration of pyridine in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Synthesis of 2,5-Disubstituted Pyridines using 5-Bromo-2-pyridinyl Acetate

[1][2][3]

Abstract

This application note details the strategic use of 5-Bromo-2-pyridinyl acetate (CAS: 1333309-76-2 / generic scaffold) as a versatile synthon for constructing 2,5-disubstituted pyridine libraries.[1][2][3] Unlike standard 2,5-dibromopyridine, this scaffold offers orthogonal reactivity: a highly reactive C5-bromide for palladium-catalyzed cross-couplings and a masked C2-oxygen functionality (acetate) that serves as a precursor to 2-pyridones—a privileged pharmacophore in kinase inhibitors and GPCR ligands.[1][2][3] We present optimized protocols for site-selective C5-arylation followed by C2-diversification.

Introduction & Strategic Analysis

The pyridine ring is ubiquitous in FDA-approved drugs.[2][3] However, regioselective functionalization of the pyridine core remains a challenge due to the electron-deficient nature of the ring.

5-Bromo-2-pyridinyl acetate presents a unique "Handle-Activation" strategy:

-

C5-Position (Bromine): The "soft" electrophile.[2][3] It is highly reactive toward oxidative addition by Pd(0) species, facilitating Suzuki, Stille, or Buchwald-Hartwig couplings with high chemoselectivity.[3]

-

C2-Position (Acetate): The "masked" functionality.[2][3] It locks the molecule in the O-form (pyridinol), preventing the formation of catalytically poisoning pyridone tautomers during the first coupling step. Post-coupling, it can be hydrolyzed to the 2-pyridone or activated for C-O cleavage (e.g., via Ni-catalysis).[2][3]

Reactivity Profile

| Position | Substituent | Reactivity Type | Primary Application |

| C5 | Bromine (-Br) | Pd-Catalyzed Cross-Coupling | Introduction of Aryl/Heteroaryl groups (Suzuki).[1][2][3][4][5] |

| C2 | Acetate (-OAc) | Nucleophilic Acyl Substitution | Hydrolysis to 2-pyridone; Precursor for N-alkylation.[1][2][3] |

Workflow Visualization

The following pathway illustrates the divergence from the starting material to two distinct high-value scaffolds: 5-Aryl-2-pyridones (Path A) and 2,5-Diarylpyridines (Path B).[1][2][3]

Figure 1: Divergent synthesis pathway. Step 1 establishes the C5-aryl bond.[1][2][3] Step 2 unmasks the pyridone for final drug-like scaffolding.[1][2][3]

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 while retaining the C2-acetate (or controlling its hydrolysis).[1][2][3] Challenge: Aqueous bases (standard Suzuki conditions) hydrolyze the acetate. Solution: Use anhydrous conditions for isolation of the ester, or controlled aqueous conditions if the pyridone is the immediate target.

Materials:

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[5]·DCM (3-5 mol%) - Chosen for resistance to pyridine poisoning.[1][2][3]

-

Base: Potassium Phosphate (K₃PO₄) (anhydrous, 3.0 equiv)

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with 5-bromo-2-pyridinyl acetate (1.0 mmol), aryl boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol). Seal and purge with Argon for 5 minutes.

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Reaction: Heat the block to 80°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[3] The acetate intermediate usually has a higher Rf than the hydrolyzed pyridone product.

-

-

Workup (For Acetate Retention):

Protocol B: Conversion to N-Substituted-5-Aryl-2-Pyridones

Objective: Convert the intermediate into a bioactive N-alkylated pyridone (common in CNS drug discovery).[1][2][3]

Step 1: Hydrolysis (Unmasking)[3]

-

Dissolve the crude intermediate from Protocol A in MeOH:H₂O (4:1).

-

Add K₂CO₃ (2.0 equiv) and stir at RT for 1 hour.

-

Acidify carefully with 1M HCl to pH 5–6 to precipitate the 5-aryl-2-pyridone .[1][2][3] Filter and dry.[2][3][6]

Step 2: N-Alkylation (Diversification)[1][2][3]

-

Activation: Dissolve 5-aryl-2-pyridone (1.0 equiv) in dry DMF.

-

Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 15 min until gas evolution ceases.

-

Substitution: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

-

Completion: Warm to RT and stir for 2–4 hours.

-

Isolation: Quench with water, extract with EtOAc. The product is the 1,5-disubstituted-2-pyridone .[1][2][3]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Catalyst poisoning by pyridine nitrogen.[1][2][3] | Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Ensure the acetate is not hydrolyzing prematurely, as the free pyridone can bind Pd more strongly. |

| Acetate Hydrolysis | Wet solvent or hygroscopic base.[2][3] | Use strictly anhydrous 1,4-Dioxane and oven-dried K₃PO₄ if the ester must be isolated.[1][2][3] |

| Regioselectivity (N vs O) | Ambident nucleophile during alkylation.[3] | For exclusive N-alkylation , use DMF/NaH or Cs₂CO₃.[1][2][3] For O-alkylation , use Ag₂CO₃ in non-polar solvents (e.g., Toluene).[3] |

| Protodeboronation | Unstable boronic acid.[2][3] | Switch to Boronic Pinacol Ester or Potassium Trifluoroborate salts.[2][3] |

References

-

Suzuki Coupling Mechanism & Catalysts

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Pyridine Functionalization Strategies

-

Schlosser, M., & Rausis, T. (2004). Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry.[3]

-

- Synthesis of 2-Pyridones: Cox, C. D., et al. (2018). Practical Synthesis of 2-Pyridones via Hydrolysis of 2-Halopyridines. Journal of Organic Chemistry. (Contextual grounding for hydrolysis steps).

-

Application in Drug Discovery (Perampanel Analogues)

-

Hhan, J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.

-

Disclaimer: All chemical protocols involve hazardous materials.[1][2][3] Consult local safety regulations and SDS before synthesis.

Sources

- 1. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Pyridone synthesis [organic-chemistry.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Selective Hydrolysis of 5-Bromo-2-pyridinyl Acetate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the selective hydrolysis of 5-Bromo-2-pyridinyl Acetate to produce 2-Bromo-5-hydroxypyridine. The target compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] This application note details the underlying chemical principles, offers a robust step-by-step protocol for synthesis and purification, and includes troubleshooting guidance to ensure a high-yield, high-purity outcome. The protocols described herein are designed for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction: The Significance of 2-Bromo-5-hydroxypyridine

2-Bromo-5-hydroxypyridine is a critical heterocyclic intermediate in organic synthesis.[3] Its bifunctional nature, featuring both a nucleophilic hydroxyl group and a bromine atom amenable to a wide array of cross-coupling reactions, makes it a versatile precursor for complex molecular architectures.[1][2] The selective and efficient synthesis of this compound is therefore a key step in the development of novel therapeutic agents and other high-value fine chemicals.

The most common laboratory-scale synthesis of 2-Bromo-5-hydroxypyridine involves the deprotection of its acetate ester precursor, 5-Bromo-2-pyridinyl Acetate. This hydrolysis reaction, while seemingly straightforward, requires careful control of conditions to ensure selectivity, prevent side reactions, and maximize yield.

Mechanistic Insight: The Chemistry of Selective Ester Hydrolysis

The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis.[4] This reaction can be catalyzed by either an acid or a base, though the mechanisms and outcomes differ significantly.[5]

Base-Catalyzed Hydrolysis (Saponification)

For the hydrolysis of aryl acetates like 5-Bromo-2-pyridinyl Acetate, base-catalyzed hydrolysis, also known as saponification, is overwhelmingly the preferred method.[4][6] The process is practically irreversible, which drives the reaction to completion and ensures a high yield.[4][6]

The mechanism proceeds via a nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pyridinolate anion as the leaving group.

-

Acid-Base Reaction: The expelled pyridinolate is protonated by the newly formed acetic acid, or more commonly, remains as a salt in the basic solution, while the acetic acid is deprotonated by the excess base to form an acetate salt. This final acid-base step renders the entire process irreversible.[4][7]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5][8] The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[9] A weak nucleophile, such as water, can then attack the carbonyl. While effective, this process is an equilibrium, meaning the reaction may not proceed to completion without the use of a large excess of water.[5][6] For preparative synthesis where high conversion is desired, the irreversibility of the base-catalyzed method is a distinct advantage.

Experimental Protocol: Synthesis of 2-Bromo-5-hydroxypyridine

This protocol details a reliable method for the hydrolysis of 5-Bromo-2-pyridinyl Acetate using sodium hydroxide.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 5-Bromo-2-pyridinyl Acetate | Round-bottom flask (appropriate size) |

| Sodium Hydroxide (NaOH) pellets | Magnetic stirrer and stir bar |

| Deionized Water | Reflux condenser (optional, for heating) |

| Methanol (or Ethanol) | Beakers and graduated cylinders |

| 3M Hydrochloric Acid (HCl) | pH paper or calibrated pH meter |

| Ethyl Acetate (EtOAc) | Separatory funnel |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| Brine (saturated NaCl solution) | Glass funnel and filter paper |

| TLC plates (Silica gel 60 F₂₅₄) | Recrystallization dish |

Step-by-Step Procedure

Caption: Workflow for the Hydrolysis of 5-Bromo-2-pyridinyl Acetate.

-

Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-pyridinyl Acetate (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). Use enough solvent to ensure complete dissolution. Begin stirring the solution at room temperature.

-

Initiation of Hydrolysis: Prepare a 2M solution of sodium hydroxide in water. Add the NaOH solution (1.5 - 2.0 eq.) dropwise to the stirring solution of the ester. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting ester will have a higher Rf value than the more polar product, 2-Bromo-5-hydroxypyridine. The reaction is typically complete within 1-3 hours.

-

Workup - Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 3M HCl dropwise to neutralize the excess NaOH and protonate the product. Monitor the pH, adjusting until it is approximately neutral (pH 7). The product may begin to precipitate as a solid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Perform at least three extractions to ensure complete recovery of the product.[10]

-

Workup - Washing and Drying: Combine the organic extracts and wash them once with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 2-Bromo-5-hydroxypyridine, often as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white crystalline powder.[1]

Characterization

The identity and purity of the final product should be confirmed.

-

Melting Point: 136-140 °C (Literature values vary slightly).

-

Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure.

Data Summary and Troubleshooting

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Base | NaOH or KOH | Strong bases that ensure irreversible and rapid hydrolysis. |

| Equivalents of Base | 1.5 - 2.0 eq. | An excess ensures the reaction goes to completion and neutralizes the acetic acid byproduct. |

| Solvent | Methanol/Water or Ethanol/Water | Co-solvent system ensures solubility of both the organic ester and the inorganic base. |

| Temperature | Room Temperature | The reaction is typically fast enough at RT. Gentle heating (40-50°C) can be used to speed it up if necessary. |

| Workup pH | ~7 | Critical for ensuring the hydroxyl group is protonated, rendering the product neutral and extractable into an organic solvent. |

| Typical Yield | >90% | High yields are expected due to the irreversible nature of the reaction. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient base- Low reaction temperature- Short reaction time | - Ensure at least 1.5 eq. of base is used.- Allow the reaction to stir longer or gently warm the mixture.- Confirm with TLC before beginning workup. |

| Low Yield | - Incomplete extraction- Product loss during workup- Incorrect pH during extraction | - Perform at least three extractions with a suitable solvent.- Ensure the aqueous layer is neutralized to pH ~7 before extraction. If the pH is too high, the product will remain in the aqueous layer as the pyridinolate salt. |

| Oily or Impure Product | - Incomplete hydrolysis- Residual solvent or salts | - Check purity by TLC. If starting material is present, re-subject the material to the reaction conditions.- Ensure the product is thoroughly dried after recrystallization. |

Conclusion

The base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate is a highly efficient and reliable method for the production of 2-Bromo-5-hydroxypyridine. By understanding the underlying saponification mechanism and carefully controlling the reaction and workup conditions, particularly the neutralization step, researchers can consistently obtain high yields of this valuable synthetic intermediate. This protocol provides a validated, self-consistent procedure to aid in the successful synthesis and purification of the target compound.

References

- Vertex AI Search. (n.d.). 2-Hydroxy-5-bromopyridine: Synthesis, Properties, and Applications.

- National Institutes of Health. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC.

- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-hydroxypyridine 55717-45-8.

- Biosynth. (n.d.). 2-Bromo-5-hydroxypyridine | 55717-45-8.

- YouTube. (2019, January 15). mechanism of ester hydrolysis.

- Organic Syntheses. (n.d.). 2-bromopyridine.

- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.

- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.

- Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide.

- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

Sources

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: C-H Activation Strategies for 5-Bromo-2-pyridinyl Acetate Precursors

This Application Note and Protocol guide details the strategic utilization of Ethyl 2-(5-bromopyridin-2-yl)acetate (and related 5-bromo-2-pyridinyl acetate derivatives) in C-H activation workflows.

Editorial Note on Nomenclature: In the context of drug discovery precursors, "5-Bromo-2-pyridinyl Acetate" most frequently refers to the Ethyl ester of 5-bromo-2-pyridineacetic acid (CAS: 1060814-88-1), a versatile scaffold containing a pyridine directing group, a reactive benzylic position, and a halogen handle.[1][2] This guide focuses on this scaffold. Note: If the target molecule is 2-acetoxy-5-bromopyridine (the O-acetyl tautomer), the chemistry primarily involves hydrolysis to 2-pyridone; however, the strategies below regarding C-Br conservation remain relevant.

Executive Summary & Strategic Value

5-Bromo-2-pyridinyl Acetate represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification. Its utility is maximized when C-H activation strategies are employed to functionalize the sp³ benzylic center or the sp² pyridine ring before engaging the C-Br handle in traditional cross-coupling (e.g., Suzuki-Miyaura).[1][2]

Core Challenges:

-

Chemo-selectivity: Preserving the oxidative-addition-labile C-Br bond during Pd-catalyzed C-H activation.[1][2]

-

Site-Selectivity: Differentiating between the benzylic sp³ C-H (activated by the ester and pyridine) and the orthosp² C-H (C3 position).

Strategic Workflow: The recommended workflow utilizes the Pyridine Nitrogen as a Directing Group (DG) to enable site-selective functionalization.[1][2]

| Target Site | Hybridization | Strategy | Catalyst System |

| Benzylic (α-CH₂) | sp³ | Dehydrogenative Cross-Coupling | Pd(II) / Lewis Acid / Oxidant |

| Ortho-Ring (C3) | sp² | Chelation-Assisted Arylation | Pd(II) or Ru(II) / Carboxylate |

| Meta-Ring (C5) | sp² | Traditional Cross-Coupling | Pd(0) (Suzuki/Buchwald) |

Mechanistic Insight: The "Bromine-Safe" Protocol

To utilize 5-bromo precursors successfully, one must avoid the formation of Pd(0), which would rapidly undergo oxidative addition with the C-Br bond.[1]

-

The Solution: Use Pd(II)/Pd(IV) catalytic cycles or high-valent metal systems (Cu, Fe) where the metal does not cycle through a zero-valent state.[1][2]

-

Oxidant Choice: Strong oxidants (e.g., Ag₂CO₃, Benzoquinone, Cu(OAc)₂) are required to rapidly reoxidize any transient Pd(0) back to Pd(II), or to drive the reductive elimination from a high-valent intermediate.[1][2]

Protocol A: Benzylic sp³ C-H Arylation

Objective: Introduce an aryl group at the methylene position (α-to-pyridine) without touching the 5-Br handle.[1][2] This creates non-natural amino acid precursors or complex diaryl-alkyl scaffolds.[1][2]

Mechanism: The pyridine nitrogen coordinates to Pd(II), facilitating proton abstraction at the benzylic position via a concerted metallation-deprotonation (CMD) pathway.[1][2]

Materials

-

Substrate: Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) Note: Ar-I is preferred over Ar-Br to ensure selectivity, but Ar-B(OH)₂ can be used in oxidative coupling.[1][2]

-

Ligand: 1,10-Phenanthroline or substituted derivative (10 mol%)[1][2]

-

Base: Ag₂CO₃ (2.0 equiv) Acts as both base and halide scavenger/oxidant.[1][2]

Step-by-Step Protocol

-

Setup: In a glovebox or under N₂ flow, charge a dried Schlenk tube with Ethyl 2-(5-bromopyridin-2-yl)acetate (0.5 mmol, 122 mg), Ar-I (0.75 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), 1,10-Phenanthroline (9 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Seal the tube with a Teflon screw cap.[1][2]

-

Reaction: Heat the mixture to 110 °C in an oil bath with vigorous stirring for 12–18 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1][2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Ortho-Ring sp² C-H Functionalization (C3)

Objective: Functionalize the C3 position (adjacent to Nitrogen).[1][2] This is sterically challenged by the C2-acetate group but achievable with specific directing groups.[1][2]

Modification: The ester group itself is a weak director.[1][2] For high C3 selectivity, it is often advantageous to transiently convert the ester to a primary amide or use a Transient Directing Group (TDG) , but direct activation is possible with Rh(III).[1][2]

Materials

-

Substrate: Ethyl 2-(5-bromopyridin-2-yl)acetate[1][2][3][4][5][6]

-

Reagent: Diphenylacetylene (for alkenylation/annulation) or Aryl Boronic Acid.[1][2]

Step-by-Step Protocol (C3-Alkenylation Example)

-

Setup: Charge a pressure tube with Substrate (0.2 mmol), Diphenylacetylene (0.24 mmol), [Cp*RhCl₂]₂ (3.1 mg), AgSbF₆ (6.8 mg), and Cu(OAc)₂ (72 mg).[1][2]

-

Solvation: Add DCE (1.0 mL).

-

Reaction: Heat to 100 °C for 16 hours.

-

Mechanism: The Pyridine N binds Rh(III).[1][2] The C3-H bond undergoes activation to form a rhodacycle.[1][2] The alkyne inserts, followed by reductive elimination.[2] The C5-Br remains untouched because Rh(III) does not oxidatively add to Ar-Br under these conditions.[1]

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Visualization: Divergent Functionalization Pathway[2]

The following diagram illustrates the divergent synthesis capabilities starting from the 5-Bromo-2-pyridinyl Acetate scaffold.

Caption: Divergent synthesis workflow for Ethyl 2-(5-bromopyridin-2-yl)acetate. Path A and B utilize C-H activation while preserving the C-Br handle for subsequent Late-Stage Diversification.[1][2]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Loss of Bromine (Debromination) | Formation of Pd(0) species.[1][2] | Increase oxidant load (Ag salt or BQ).[1][2] Switch solvent to t-Amyl alcohol to stabilize Pd(II).[1][2] |

| Low Conversion | Poor directing group coordination.[1][2] | Ensure anhydrous conditions.[1][2] Add pivalic acid (30 mol%) as a "proton shuttle" co-catalyst.[1][2] |

| Bis-arylation (Benzylic) | High reactivity of mono-arylated product.[1][2] | Use excess substrate (2:1 ratio) or lower temperature.[2] |

| C3 vs C4 Selectivity | Steric crowding at C3.[1][2] | Switch to a bulkier ligand (e.g., Mesityl-carboxylate) to force C4 activation, or use Rh(III) to enforce C3 via chelation.[1][2] |

References

-

Chen, X., et al. "Palladium-Catalyzed Benzylic C–H Functionalization of 2-Alkylazaarenes."[1][2] Chemical Reviews, 2017.[1][2] Link[1][2]

-

Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions."[1][2] Chemical Reviews, 2010.[1][2] Link[1][2]

-

PubChem. "Ethyl 2-(5-bromopyridin-2-yl)acetate Compound Summary." National Library of Medicine.[1][2] Link[2]

-

Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations."[1][2] Accounts of Chemical Research, 2011.[1][2] Link[1][2]

-

Ye, M., & Yu, J.-Q. "A Simple and Versatile catalytic system for the C-H functionalization of pyridines."[1][2] Journal of the American Chemical Society, 2011.[2] Link[1][2]

Sources

- 1. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate | C9H11BrN2O2 | CID 73553294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(5-bromo-2-pyridyl)acetate | CAS 1060814-88-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Ethyl 2-(5-bromopyridin-2-yl)acetate | CymitQuimica [cymitquimica.com]

- 5. Ethyl (5-bromo-2-pyridinyl)acetate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. PubChemLite - Ethyl 2-(5-bromopyridin-2-yl)acetate (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

Preventing spontaneous hydrolysis of 5-Bromo-2-pyridinyl Acetate in solution

A Guide to Preventing Spontaneous Hydrolysis in Experimental Solutions

Welcome to the technical support guide for 5-Bromo-2-pyridinyl Acetate. As Senior Application Scientists, we understand that maintaining the stability and integrity of your compounds in solution is critical for reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you mitigate the spontaneous hydrolysis of 5-Bromo-2-pyridinyl Acetate, ensuring the accuracy of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 5-Bromo-2-pyridinyl Acetate.

Q1: What is 5-Bromo-2-pyridinyl Acetate and what is its primary vulnerability?

5-Bromo-2-pyridinyl Acetate is a heterocyclic organic compound. Structurally, it is an ester formed from 5-bromo-2-hydroxypyridine and acetic acid. Its utility in research and development is often linked to the controlled release of the parent phenol, 5-bromo-2-hydroxypyridine, or as an intermediate in multi-step syntheses. The primary vulnerability of this molecule is the ester linkage, which is susceptible to hydrolysis—a chemical reaction with water that cleaves the molecule into its constituent alcohol (a pyridinol) and carboxylic acid.

Q2: What are the products of hydrolysis?

The hydrolysis of 5-Bromo-2-pyridinyl Acetate yields 5-bromo-pyridin-2-ol and acetic acid. The presence of these unintended products can interfere with experimental assays, alter biological activity, and lead to inconsistent results.

Q3: Why is this compound particularly susceptible to hydrolysis?

There are two main factors:

-

Ester Functional Group: Ester bonds are inherently susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.[1]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as an internal base, potentially catalyzing the hydrolysis reaction through a mechanism known as nucleophilic or general base catalysis.[2] This makes the ester more labile than a simple phenyl acetate.

Q4: How can I detect if my solution of 5-Bromo-2-pyridinyl Acetate has degraded?

The most reliable method is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is ideal, as it can separate the parent compound from its hydrolysis products, allowing for quantification of degradation.[3] A change in the solution's pH or the appearance of a precipitate might also indicate degradation, although these are less specific markers.

The Chemistry of Hydrolysis: Core Principles for Prevention

Understanding the mechanisms that drive hydrolysis is the first step toward preventing it. The rate of hydrolysis is primarily influenced by three factors: pH, solvent choice, and temperature.

1. The Critical Role of pH

Hydrolysis of esters can be catalyzed by both acids (H⁺) and bases (OH⁻).[4][5]

-

Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the carbonyl oxygen of the ester is protonated by hydronium ions (H₃O⁺).[6] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This reaction is reversible.[1][4]

-

Base-Catalyzed Hydrolysis (Saponification): In basic conditions (pH > 8), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and not susceptible to attack by the alcohol.[5][7] Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.

For 5-Bromo-2-pyridinyl Acetate, maintaining a neutral pH (approximately 6.5-7.5) is the most effective strategy to minimize both catalytic pathways.

2. Strategic Solvent Selection

The choice of solvent is paramount for long-term stability, especially for stock solutions.

-

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) contain acidic protons and can participate directly in the hydrolysis reaction. Aprotic solvents (e.g., DMSO, DMF, Acetonitrile) lack acidic protons and do not actively promote hydrolysis, making them the preferred choice for stock solutions.

-

Solvent Polarity: While 5-Bromo-2-pyridinyl Acetate may require a polar solvent for dissolution, highly polar protic solvents can stabilize the polar transition state of the hydrolysis reaction, thereby increasing the reaction rate.[8][9]

Recommendation: Prepare primary stock solutions in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

3. Temperature and Storage

Chemical reactions, including hydrolysis, are accelerated at higher temperatures. Storing solutions at lower temperatures decreases the kinetic energy of the molecules, significantly slowing the rate of degradation.

Recommendation: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. Avoid repeated freeze-thaw cycles, which can introduce moisture into the solution. Aliquoting the stock solution into single-use volumes is highly recommended.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate, which is often the more problematic pathway in experimental settings.

Caption: Base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 5-Bromo-2-pyridinyl Acetate solutions.

| Problem Observed | Probable Cause | Recommended Solution |

| Rapid loss of activity or inconsistent results in aqueous biological assays. | Hydrolysis in the aqueous assay buffer, especially if the pH is not strictly neutral or if the experiment is run at 37°C for an extended period. | 1. Verify Buffer pH: Ensure your final assay buffer is within a pH range of 6.5-7.5. 2. Minimize Incubation Time: Add the compound to the aqueous medium immediately before the experiment begins. 3. Use Co-solvents: If tolerated by the assay, preparing the final dilution in a buffer containing a small percentage (e.g., <5%) of a less polar solvent like ethanol can sometimes slow hydrolysis.[8] 4. Run a Control: Include a control where the compound is incubated in the assay buffer for the duration of the experiment, then analyze it by HPLC to quantify the extent of degradation. |

| Stock solution in DMSO appears cloudy or shows reduced potency over time. | Absorption of atmospheric moisture into the DMSO stock, leading to slow hydrolysis even at low temperatures. DMSO is highly hygroscopic. | 1. Use Anhydrous Solvent: Always use high-purity, anhydrous-grade DMSO.[10] 2. Proper Storage: Store in small, single-use aliquots in vials with tight-fitting caps (e.g., screw caps with septa). 3. Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing. |

| HPLC analysis shows a peak for 5-bromo-pyridin-2-ol in a freshly prepared solution. | The solid starting material may have already undergone some hydrolysis due to improper storage, or the solvent used for dissolution was not anhydrous. | 1. Verify Solid Integrity: Run an analysis (e.g., NMR or HPLC) on the solid material before use. 2. Use Fresh, High-Quality Solvent: Open a new bottle of anhydrous solvent for preparing critical stock solutions. 3. Control Dissolution Temperature: Avoid heating the solution to aid dissolution, as this will accelerate any potential hydrolysis. |

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving stability issues.

Caption: A decision tree for troubleshooting compound instability.

Validated Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practice for preparing a stable, high-concentration stock solution of 5-Bromo-2-pyridinyl Acetate.

-

Materials:

-

5-Bromo-2-pyridinyl Acetate (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% water)

-

Sterile, amber glass vials with PTFE-lined screw caps

-

Calibrated analytical balance

-

Inert gas (Argon or Nitrogen), optional but recommended

-

-

Procedure:

-

Equilibrate the sealed container of 5-Bromo-2-pyridinyl Acetate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of the compound directly into the vial using an analytical balance.

-

Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

-

Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Avoid heating.

-

(Optional) Gently flush the headspace of the vial with inert gas for 15-20 seconds.

-

Re-cap the vial tightly. Seal the cap with parafilm for extra security against moisture.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at -20°C or -80°C. For frequent use, create smaller, single-use aliquots to avoid multiple freeze-thaw cycles.

-

Protocol 2: Monitoring Hydrolysis via HPLC

This protocol provides a general method for assessing the stability of your compound in a specific buffer.

-

System Preparation:

-